Ethyl 1-[(2,5-dimethoxyphenyl)sulfonyl]-3-azetanecarboxylate
Overview
Description
Ethyl 1-[(2,5-dimethoxyphenyl)sulfonyl]-3-azetanecarboxylate is a synthetic organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features an azetidine ring, a sulfonyl group, and a dimethoxyphenyl moiety, making it an interesting subject for studies in organic chemistry and pharmacology.
Preparation Methods
The synthesis of Ethyl 1-[(2,5-dimethoxyphenyl)sulfonyl]-3-azetanecarboxylate typically involves multiple steps, starting with the preparation of the azetidine ring and subsequent functionalization. Common synthetic routes include:
Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of the Sulfonyl Group: This step often involves sulfonylation reactions using reagents like sulfonyl chlorides.
Attachment of the Dimethoxyphenyl Moiety: This can be done through coupling reactions, such as Suzuki or Heck coupling, using appropriate catalysts and conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
Ethyl 1-[(2,5-dimethoxyphenyl)sulfonyl]-3-azetanecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonyl group to a thiol or sulfide.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of different derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Scientific Research Applications
Ethyl 1-[(2,5-dimethoxyphenyl)sulfonyl]-3-azetanecarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 1-[(2,5-dimethoxyphenyl)sulfonyl]-3-azetanecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Ethyl 1-[(2,5-dimethoxyphenyl)sulfonyl]-3-azetanecarboxylate can be compared with other sulfonyl-containing azetidine derivatives. Similar compounds include:
Ethyl 1-[(2,4-dimethoxyphenyl)sulfonyl]-3-azetanecarboxylate: Differing in the position of the methoxy groups on the phenyl ring.
Mthis compound: Differing in the ester group.
Ethyl 1-[(2,5-dimethoxyphenyl)sulfonyl]-3-pyrrolidinecarboxylate: Differing in the ring structure.
Properties
IUPAC Name |
ethyl 1-(2,5-dimethoxyphenyl)sulfonylazetidine-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO6S/c1-4-21-14(16)10-8-15(9-10)22(17,18)13-7-11(19-2)5-6-12(13)20-3/h5-7,10H,4,8-9H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADIQIJRZGRHAMK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CN(C1)S(=O)(=O)C2=C(C=CC(=C2)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701332380 | |
Record name | ethyl 1-(2,5-dimethoxyphenyl)sulfonylazetidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701332380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
48.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49666529 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
866152-79-6 | |
Record name | ethyl 1-(2,5-dimethoxyphenyl)sulfonylazetidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701332380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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